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Compound of Interest

Compound Name: 4-Bromo-2-iodobenzaldehyde

Cat. No.: B1523704

4-Bromo-2-iodobenzaldehyde is a tri-functionalized aromatic compound of significant interest
in modern organic synthesis. Its structure, featuring a benzaldehyde core substituted with two
distinct halogen atoms at the para and ortho positions, presents a unique platform for the
construction of complex molecular architectures. The differential reactivity of the aldehyde, the
carbon-iodine (C-I) bond, and the carbon-bromine (C-Br) bond allows for a high degree of
control in sequential chemical transformations. This guide provides a comprehensive
exploration of the physicochemical properties, spectroscopic signature, reactivity, and synthetic
applications of this versatile building block, offering field-proven insights for its effective
utilization in pharmaceutical and materials science research.

Core Physicochemical Characteristics

The fundamental properties of 4-Bromo-2-iodobenzaldehyde are crucial for its handling,
reaction setup, and purification. These characteristics are summarized below.
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Property Value Source(s)
IUPAC Name 4-bromo-2-iodobenzaldehyde [1]

CAS Number 1261470-87-4 [1][2]
Molecular Formula C7H4BrlO [11[3]
Molecular Weight 310.91 g/mol [1][2]
Monoisotopic Mass 309.84902 Da [1]
Appearance Solid, typically a beige powder [415]

112-114 °C (Reported for
Melting Point isomer 2-Bromo-4- [4]

iodobenzaldehyde)

313.0 £ 32.0 °C (Predicted for
Boiling Point isomer 2-Bromo-4- [4]

iodobenzaldehyde)

Expected to be soluble in
common organic solvents like
DMSO, DMF, THF, and
chlorinated solvents.

Solubility

JFFYPBIPKMTEEQ-
InChl Key [1][2]
UHFFFAOYSA-N

Canonical SMILES Cl=CC(=C(C=C1BnhC=0 [1]

Spectroscopic Profile: Elucidating the Structure

Unambiguous characterization is paramount in synthesis. The following sections detail the
expected spectroscopic data for 4-Bromo-2-iodobenzaldehyde, which are essential for
reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic
and aromatic protons.
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o Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically between
0 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

o Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting
pattern. The proton at C5 (between the bromo and iodo groups) will likely appear as a
doublet, while the protons at C3 and C6 will show more complex multiplicities due to their
respective couplings.

e 13C NMR: The carbon spectrum will provide key information about the carbon framework.
o Carbonyl Carbon (C=0): A signal in the highly deshielded region of & 190-195 ppm.

o Aromatic Carbons: Six distinct signals are expected, with the carbons directly attached to
the halogens (C-Br and C-l) showing characteristic shifts influenced by the
electronegativity and heavy atom effect of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

C=0 Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde
carbonyl group, typically appearing around 1700-1710 cm™1.

Aromatic C-H Stretch: Signals appearing just above 3000 cm~1,

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm~1 region.

C-l and C-Br Stretches: Absorptions in the fingerprint region (< 800 cm~1).

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.
e Molecular lon (M*): The spectrum will show a prominent molecular ion peak.

« |sotopic Pattern: A highly characteristic isotopic cluster for the molecular ion will be observed
due to the presence of bromine (7°Br and 8Br in an approximate 1:1 natural abundance).
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This results in two peaks of nearly equal intensity at M+ and M+2, which is a definitive
signature for a monobrominated compound.[6]

o Fragmentation: Common fragmentation pathways include the loss of the formyl radical
(*CHO), followed by subsequent loss of halogen atoms.

The Principle of Orthogonal Reactivity: A Synthetic
Chemist's Advantage

The true synthetic power of 4-Bromo-2-iodobenzaldehyde lies in the differential reactivity of
its three functional sites. This "orthogonal reactivity" allows for selective, stepwise
modifications, which is a cornerstone of modern synthetic strategy for building complex
molecules.[7]

The C-I bond is significantly more reactive towards oxidative addition in metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the more robust C-Br bond. This
reactivity difference enables the selective functionalization of the ortho position (C2) while
leaving the para position (C4) intact for a subsequent, different coupling reaction under more
forcing conditions. The aldehyde group offers a third site for transformations like olefination,
reduction, or imine formation, which are typically performed under conditions that do not affect
the carbon-halogen bonds.

Caption: Orthogonal reactivity of 4-Bromo-2-iodobenzaldehyde.

Synthetic Applications & Methodologies

The unique reactivity profile makes this compound a valuable precursor in multi-step
syntheses, particularly in the development of novel pharmaceutical agents and functional
materials.[5][8]

Proposed Synthetic Workflow

While multiple routes are conceivable, a plausible synthesis of 4-Bromo-2-iodobenzaldehyde
could involve a directed ortho-metalation and iodination strategy starting from a protected 4-
bromobenzaldehyde, or a halogen exchange/formylation sequence from a dibromo-
iodobenzene precursor.
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Route A: Directed Ortho-Metalation

.| Protection of ».| Directed ortho-Metalation » .
Y
4-Bromobenzaldehyde > Idehyde L (€.g., LDA, -78 °C) #| Quench with Iz

| Deprotection

Route B: Formylation

> Metal-Halogen Exchange

1,4-Dibromo-2-iodobenzene (e.g., n-BuLi)

P Quench with DMF

Aqueous Workup

4-Bromo-2-iodobenzaldehyde

Click to download full resolution via product page

Caption: Plausible synthetic pathways to 4-Bromo-2-iodobenzaldehyde.

Protocol: Selective Sonogashira Cross-Coupling at the

C-l Position

This protocol exemplifies the selective functionalization at the more reactive C-l bond. The

causality for the choice of catalyst and conditions lies in promoting oxidative addition at the C-I

bond while leaving the C-Br bond untouched.

Objective: To selectively couple an alkyne at the C2 position of 4-Bromo-2-

iodobenzaldehyde.

Materials:

4-Bromo-2-iodobenzaldehyde (1.0 equiv)

Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

Palladium catalyst (e.g., Pd(PPhs)2Clz, 0.02 equiv)

Copper(l) iodide (Cul, 0.04 equiv)

Base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv)
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Anhydrous, degassed solvent (e.g., THF or DMF)

Methodology:

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic
stir bar and reflux condenser, add 4-Bromo-2-iodobenzaldehyde, Pd(PPhs)2Cl2, and Cul.

System Purge: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
Repeat this cycle three times to ensure an oxygen-free environment, which is critical to
prevent catalyst degradation and side reactions like homocoupling of the alkyne.

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by
the base and the terminal alkyne.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The
reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS,
observing the consumption of the starting material.

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride
(to remove copper salts) and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can then be purified by flash column
chromatography on silica gel to yield the 4-bromo-2-(alkynyl)benzaldehyde product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper

handling protocols is non-negotiable.

Hazard Identification: 4-Bromo-2-iodobenzaldehyde is classified as harmful and an irritant.

[1]
o H302: Harmful if swallowed.[1]

o H315: Causes skin irritation.[1]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1523704?utm_src=pdf-body
https://www.benchchem.com/product/b1523704?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-iodobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-iodobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-iodobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o H319: Causes serious eye irritation.[1]

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including:

o Nitrile gloves[9]
o Chemical safety goggles or a face shield[9]
o Alab coat

» Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated
area away from strong oxidizing agents.[10][11] For long-term stability, storage under an
inert atmosphere (e.g., Argon) is recommended.[4]

o Spill & Disposal: In case of a spill, use an absorbent material to clean it up and dispose of it
as hazardous chemical waste in accordance with local and national regulations.[9][11]

Conclusion

4-Bromo-2-iodobenzaldehyde is more than just a chemical intermediate; it is a strategic tool
for synthetic innovation. Its well-defined physicochemical properties and, most importantly, its
capacity for selective, orthogonal functionalization make it an invaluable asset for researchers
in drug discovery and materials science. Understanding its reactivity profile, as detailed in this
guide, is the key to unlocking its full potential in the rational design and synthesis of novel,
high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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